An In-depth Technical Guide to the Chemical Properties of Perylene-3-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of Perylene-3-carboxylic Acid
Introduction: The Perylene Chromophore and the Significance of Carboxylic Acid Functionalization
Perylene-3-carboxylic acid is a functionalized derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) comprising five fused benzene rings. The parent perylene core is renowned for its exceptional photophysical properties, including strong absorption of visible light, high fluorescence quantum yields, and remarkable chemical and thermal stability. These characteristics make perylene-based molecules highly sought-after materials in the fields of organic electronics, photovoltaics, and bio-imaging.[1][2]
The introduction of a single carboxylic acid (-COOH) group at the 3-position of the rigid, planar perylene structure fundamentally alters its properties and expands its utility. This functional group serves a dual purpose: it modulates the electronic and solubility characteristics of the molecule and provides a reactive handle for covalent attachment to other molecules or surfaces. This guide offers a comprehensive exploration of the core chemical properties of perylene-3-carboxylic acid, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.
Core Chemical and Physical Properties
Perylene-3-carboxylic acid's behavior is dictated by the interplay between its large, hydrophobic aromatic core and the polar, reactive carboxylic acid moiety.
| Property | Value | Reference(s) |
| CAS Number | 7350-88-1 | [3][4] |
| Molecular Formula | C₂₁H₁₂O₂ | [3][5] |
| Molecular Weight | 296.32 g/mol | [3][4] |
| IUPAC Name | perylene-3-carboxylic acid | [4][5] |
| Appearance | Solid (Typical for perylene derivatives) | - |
| Topological Polar Surface Area | 37.3 Ų | [4] |
Molecular Structure and Aromaticity
The molecule's foundation is the extensive π-conjugated system of the perylene core. This large area of electron delocalization is responsible for its intense color and fluorescence. The carboxylic acid group, being electron-withdrawing, perturbs this electronic system, influencing the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, its optical and electrochemical properties.
Solubility Profile
Unsubstituted perylene and many of its derivatives are notoriously insoluble in common organic solvents. The addition of the carboxylic acid group introduces polarity and the capacity for hydrogen bonding, slightly improving solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A key strategy for solubilization is the deprotonation of the carboxylic acid in the presence of a base to form a carboxylate salt, which can enhance solubility in polar solvents, including basic aqueous solutions. However, for most organic solvents, the poor solubility of the large aromatic core remains a dominant factor, often necessitating the use of more complex derivatives with solubilizing alkyl chains for solution-based processing.[6]
Synthesis and Chemical Reactivity
While direct, single-step syntheses of perylene-3-carboxylic acid are not widely published, its preparation generally falls within the broader strategies for functionalizing the perylene core. These often begin with more complex, commercially available precursors like perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and involve multi-step processes of selective imidization, hydrolysis, or other functional group interconversions.[7]
A conceptual pathway could involve the synthesis of a mono-substituted perylene, such as a brominated perylene, followed by a carboxylation reaction (e.g., via Grignard reaction with CO₂ or palladium-catalyzed carbonylation).
Caption: Jablonski diagram illustrating electronic transitions.
Experimental Protocol: Spectroscopic Characterization
Objective: To determine the absorption and emission maxima of perylene-3-carboxylic acid.
Causality: The choice of solvent is critical. A solvent that fully dissolves the compound without interacting with its excited state is ideal for observing the intrinsic molecular properties. Concentration must be low enough to avoid aggregation and inner filter effects, which can distort spectral shapes and intensities.
Methodology:
-
Solvent Selection: Choose a high-purity, spectroscopy-grade solvent in which the compound is soluble (e.g., THF, Chloroform, or DMF). The solvent should be transparent in the wavelength range of interest (>400 nm).
-
Stock Solution Preparation: Accurately weigh a small amount of perylene-3-carboxylic acid and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Sonication may be required to aid dissolution.
-
Working Solution for UV-Vis: Dilute the stock solution to a concentration that yields a maximum absorbance between 0.5 and 1.0 AU (typically 1-10 µM). This range ensures adherence to the Beer-Lambert law and provides a good signal-to-noise ratio.
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to record a baseline (blank).
-
Replace the solvent with the working solution and record the absorption spectrum, typically from 350 nm to 600 nm.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
-
Working Solution for Fluorescence: Further dilute the UV-Vis working solution by a factor of 10-20 (typically to ~0.1-0.5 µM). This minimizes re-absorption of emitted light (inner filter effect).
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Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the primary λ_max value obtained from the UV-Vis spectrum.
-
Scan the emission spectrum starting from ~10 nm above the excitation wavelength to ~700 nm.
-
Identify the wavelengths of maximum emission intensity.
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Electrochemical Behavior
Perylene derivatives, particularly diimides, are well-known n-type organic semiconductors, meaning they can readily accept electrons. [8][1]This property is due to their low-lying LUMO energy level. They typically exhibit two reversible one-electron reductions in cyclic voltammetry, corresponding to the formation of the radical anion and dianion. [9] The carboxylic acid group on perylene-3-carboxylic acid can influence this behavior. In its protonated state, the electron-withdrawing nature of the -COOH group can make reduction easier (shifting the reduction potential to a less negative value). In its deprotonated (carboxylate) state, it acts as an electron-donating group, which would make reduction more difficult. Furthermore, the carboxyl group's protonation/deprotonation can itself be an electrochemically active process, as observed in the related 3,4,9,10-perylene tetracarboxylic acid. [10]
Experimental Protocol: Cyclic Voltammetry (CV) Analysis
Objective: To determine the redox potentials of perylene-3-carboxylic acid.
Causality: A three-electrode setup is essential for accurately measuring the potential at the working electrode without drawing significant current. The supporting electrolyte is required to ensure conductivity of the solution, and the solvent must have a wide electrochemical window to avoid its own oxidation or reduction during the experiment.
Methodology:
-
System Preparation:
-
Working Electrode: Glassy carbon or platinum disk electrode. Polish the electrode surface before each experiment to ensure reproducibility.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
-
Solution Preparation:
-
Dissolve the perylene-3-carboxylic acid sample in a suitable solvent (e.g., dichloromethane or DMF) to a concentration of ~1 mM.
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte concentration should be at least 100 times that of the analyte.
-
-
De-aeration: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
CV Measurement:
-
Connect the electrodes to a potentiostat.
-
Scan the potential, first in the negative direction to observe reduction events, then in the positive direction for oxidation.
-
Record the resulting voltammogram (current vs. potential).
-
It is common practice to reference the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard at the end of the experiment.
-
-
Data Interpretation: Identify the peak potentials for any observed redox events (oxidation or reduction). The half-wave potential (E₁/₂) provides a good approximation of the standard redox potential.
Safety and Handling
While a specific safety data sheet for perylene-3-carboxylic acid is not widely available, data from related compounds like perylene-3,4,9,10-tetracarboxylic acid and its dianhydride suggest that it should be handled with care. [11][12][13]These related compounds are known to cause skin, eye, and respiratory irritation. [13]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents. [3][14]
Conclusion and Future Outlook
Perylene-3-carboxylic acid stands as a pivotal molecular building block, bridging the gap between the exceptional photophysical properties of the perylene core and the functional demands of advanced materials. Its unique combination of a large π-conjugated system and a reactive carboxylic acid group enables its use in a wide array of applications, from organic solar cells to sophisticated fluorescent sensors. Understanding its core chemical properties—solubility, reactivity, spectroscopy, and electrochemistry—is fundamental to harnessing its full potential. Future research will likely focus on incorporating this molecule into complex supramolecular architectures, novel conjugated polymers, and targeted bioconjugates, further expanding the already impressive legacy of the perylene chromophore.
References
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- Synthesis of Perylene-3,4,9,10-tetracarboxylic Acid Derivatives Bearing Four Different Substituents at the Perylene Core.
- Interfacial ZnO Modification Using a Carboxylic Acid Functionalized N-Annulated Perylene Diimide for Inverted Type Organic Photovoltaics.
- 3,4,9,10-Perylenetetracarboxylic dianhydride - SAFETY D
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- Safety Data Sheet for Perylene-3,9-dicarboxylic Acid. Gold Biotechnology.
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- Electric field driven protonation/deprotonation of 3,4,9,10-perylene tetracarboxylic acid immobilized on graphene sheets via π-π Stacking.
- UV-Vis spectra of perylenes H (black), t-Bu (red), and OMe (blue) in CH2Cl2.
- Synthesis, Electrochemical and Optical Absorption Properties of New Perylene-3,4:9,10-bis(dicarboximide) and Perylene-3,4:9,10-bis(benzimidazole) Derivatives.
- Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties. MDPI.
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- (a) UV−Vis absorption spectra of perylene (black line), nitroperylene...
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